
2,2-Diethyl-1,3,2-oxathiastannolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Diethyl-1,3,2-oxathiastannolane is an organotin compound with the molecular formula C6H12OSn. This compound is characterized by the presence of a tin atom within a five-membered ring that includes oxygen and sulfur atoms. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1,3,2-oxathiastannolane typically involves the reaction of diethylstannane with sulfur and oxygen-containing reagents. One common method is the reaction of diethylstannane with sulfur monochloride (S2Cl2) in the presence of a base, such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反应分析
Types of Reactions
2,2-Diethyl-1,3,2-oxathiastannolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The tin atom in the compound can undergo nucleophilic substitution reactions, where ligands attached to the tin are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of tin oxides, while substitution reactions can produce various organotin derivatives.
科学研究应用
2,2-Diethyl-1,3,2-oxathiastannolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its catalytic properties.
作用机制
The mechanism of action of 2,2-Diethyl-1,3,2-oxathiastannolane involves its interaction with molecular targets such as enzymes and cellular receptors. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their structure and function. This interaction can lead to changes in cellular pathways and processes, contributing to the compound’s biological activity.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3,2-oxathiastannolane: Similar structure but with methyl groups instead of ethyl groups.
2,2-Diethyl-1,3,2-oxathiastannolane: Similar structure but with different substituents on the tin atom.
Uniqueness
This compound is unique due to its specific combination of ethyl groups and the presence of both oxygen and sulfur in the ring structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable in various applications.
属性
CAS 编号 |
24471-72-5 |
|---|---|
分子式 |
C6H14OSSn |
分子量 |
252.95 g/mol |
IUPAC 名称 |
2,2-diethyl-1,3,2-oxathiastannolane |
InChI |
InChI=1S/C2H5OS.2C2H5.Sn/c3-1-2-4;2*1-2;/h4H,1-2H2;2*1H2,2H3;/q-1;;;+2/p-1 |
InChI 键 |
QKAPMSHENPOYMG-UHFFFAOYSA-M |
规范 SMILES |
CC[Sn]1(OCCS1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


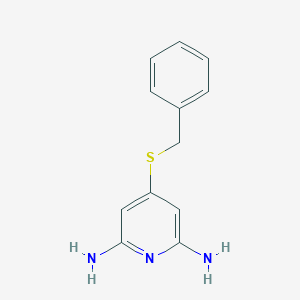
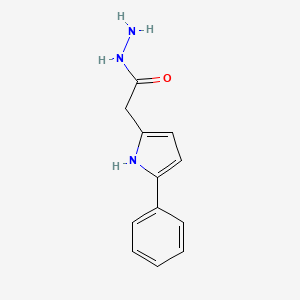


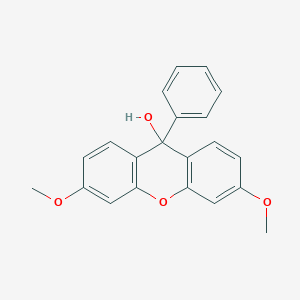
![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
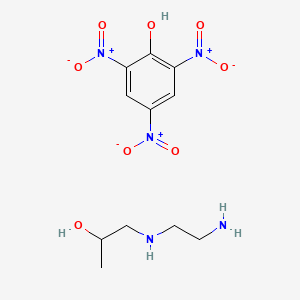
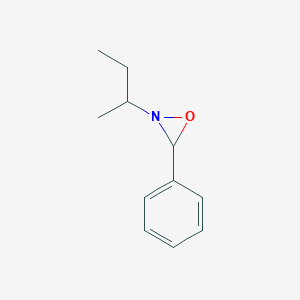

![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)

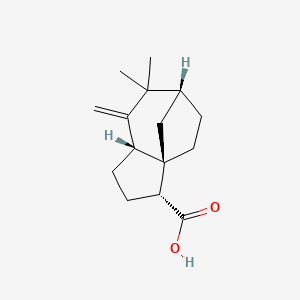
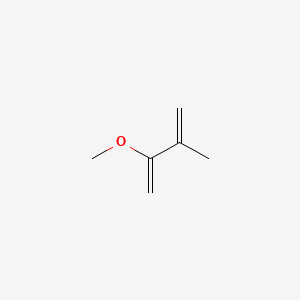
![Bis[(oxiran-2-yl)methyl] 4-methylcyclohexane-1,2-dicarboxylate](/img/structure/B14699716.png)
